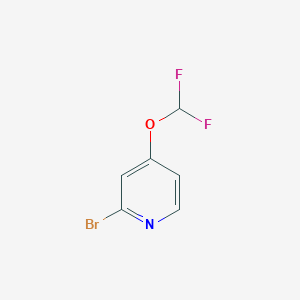

2-Bromo-4-(difluoromethoxy)pyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of natural products, pharmaceuticals, and agrochemicals. biosynth.comsigmaaldrich.com Its presence is noted in essential biomolecules such as vitamins and coenzymes. biosynth.com The pyridine nucleus is a key feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. biosynth.combldpharm.com The utility of pyridine derivatives stems from their unique electronic properties, their ability to participate in a variety of chemical transformations, and their capacity to act as ligands for metal catalysts. sigmaaldrich.comamazonaws.com The nitrogen atom in the pyridine ring can influence the molecule's basicity and solubility, which are critical parameters in the design of pharmacologically active compounds. sigmaaldrich.com

Strategic Importance of Halogenation in Pyridine Functionalization

The introduction of a halogen atom, such as bromine, onto the pyridine ring is a key strategy for its functionalization. sigmaaldrich.comchemspider.com Halopyridines are crucial intermediates that enable a wide range of subsequent chemical modifications. chemspider.com The carbon-halogen bond serves as a versatile handle for introducing new functional groups through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. researchgate.netnih.govwikipedia.org This allows for the systematic modification of a molecule's structure to explore structure-activity relationships in drug discovery programs. chemspider.com While the direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, various methods have been developed to achieve this transformation with high regioselectivity. chemspider.com

Role of the Difluoromethoxy Group (–OCHF2) as a Key Fluorinated Motif in Chemical Research

The difluoromethoxy group (–OCHF2) has emerged as a significant fluorinated motif in chemical research, particularly in the design of bioactive molecules. Its incorporation can profoundly influence a molecule's physicochemical and biological properties.

The difluoromethoxy group is often considered a bioisostere of other functional groups, such as hydroxyl, thiol, or amine groups. nih.gov Bioisosterism is a strategy in medicinal chemistry where one part of a molecule is replaced by another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. The –OCHF2 group can act as a lipophilic hydrogen bond donor, a property that can influence interactions with biological targets. nih.gov

The introduction of a difluoromethoxy group can have a significant impact on a molecule's properties. It is known to increase lipophilicity, which can improve a molecule's ability to cross cell membranes. nih.gov The C-F bonds in the –OCHF2 group are very strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to enzymatic degradation. This increased stability can lead to improved pharmacokinetic profiles for drug candidates. chemspider.comchem-edata.com In the context of materials science, the incorporation of fluorinated groups like –OCHF2 can influence properties such as thermal stability and solubility. orgsyn.org

Contextualization of 2-Bromo-4-(difluoromethoxy)pyridine within Advanced Chemical Building Blocks

This compound, with its unique combination of a reactive bromine atom and a property-modulating difluoromethoxy group on a biologically relevant pyridine scaffold, is well-positioned as an advanced chemical building block. biosynth.comsigmaaldrich.combldpharm.com Its structure allows for the sequential or simultaneous introduction of diverse functionalities. The bromine at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The difluoromethoxy group at the 4-position can fine-tune the electronic and physical properties of the resulting molecules, potentially enhancing their biological activity or material characteristics. The commercial availability of this compound from various suppliers underscores its utility and demand in the research and development sectors of the chemical industry. biosynth.comsigmaaldrich.combldpharm.com

Below is a table summarizing some of the key physical and chemical properties of this compound and related compounds, compiled from various sources.

| Property | This compound | 2-Bromo-4-(difluoromethyl)pyridine | 4-Bromo-2-(difluoromethoxy)pyridine |

| CAS Number | 1206984-48-6 sigmaaldrich.combldpharm.com | 1204295-87-3 sigmaaldrich.com | 832735-56-5 |

| Molecular Formula | C₆H₄BrF₂NO bldpharm.com | C₆H₄BrF₂N sigmaaldrich.com | C₆H₄BrF₂NO |

| Molecular Weight | 224.00 g/mol sigmaaldrich.com | 208.00 g/mol sigmaaldrich.com | 224.00 g/mol |

| Physical Form | Not specified | Liquid sigmaaldrich.com | Liquid |

| Refractive Index (n20/D) | Not specified | 1.520 sigmaaldrich.com | Not specified |

| Density (g/mL at 25 °C) | Not specified | 1.657 sigmaaldrich.com | Not specified |

| Storage Temperature | Not specified | -20°C sigmaaldrich.com | Refrigerator |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLCKEHRGDZTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Bromo 4 Difluoromethoxy Pyridine

Reactivity of the Bromine Substituent at the 2-Position

The bromine atom at the 2-position of the pyridine (B92270) ring is susceptible to oxidative addition by transition metal catalysts, such as palladium and nickel complexes. This initial activation is the gateway to a host of powerful bond-forming reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 2-Bromo-4-(difluoromethoxy)pyridine is a versatile substrate for these transformations. The electron-withdrawing nature of the pyridine nitrogen and the difluoromethoxy group can influence the reactivity of the C-Br bond, making it amenable to a range of coupling partners.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide. libretexts.org In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 2-position. The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. These reactions are valued for the low toxicity of the boron byproducts and their tolerance of a wide array of functional groups. nih.gov

A variety of palladium catalysts, including those with bulky, electron-rich phosphine (B1218219) ligands like RuPhos, have proven effective in these couplings. claremont.edu The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields of the desired biaryl or heteroaryl-pyridine products. nih.govresearchgate.net The reaction conditions are generally mild, making this a highly versatile and practical method for derivatizing the pyridine core. libretexts.org

Interactive Table: Examples of Suzuki-Miyaura Coupling with Pyridine Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | RuPhos | K3PO4 | n-Butanol | 100 | Good to Excellent | nih.gov |

| Pd(dppf)Cl2 | - | - | - | 65-100 | 5-89 | claremont.edu |

| Pd(OAc)2 | - | K2CO3 | Aqueous Isopropanol | - | - | researchgate.net |

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated pyridines. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgnih.gov The resulting 2-alkynyl-4-(difluoromethoxy)pyridine derivatives are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org

The reaction can be performed under mild conditions, including at room temperature, and is compatible with a range of functional groups. wikipedia.org The chemoselectivity of the Sonogashira coupling can be controlled, for instance, by reacting with an aryl iodide in the presence of an aryl bromide at room temperature to selectively couple at the more reactive iodide position. wikipedia.org

Interactive Table: Sonogashira Coupling of Halogenated Pyridines

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Notes | Reference |

| PdCl2(PPh3)2 | CuI | Et3N | Toluene | Room Temperature | For the synthesis of 4-alkynyl-substituted 6H-1,2-oxazines. | researchgate.net |

| Pd nanoparticle catalysts | - | - | Water | 37°C | Used for bioconjugation via late-stage enzymatic halogenation and subsequent cross-coupling. | researchgate.net |

| - | - | KOH | DMSO | 140°C | Employed a heterogeneous cobalt catalyst for the coupling of phenylacetylene (B144264) and various aryl halides. | nih.gov |

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.org This reaction offers a pathway to couple this compound with a wide variety of organic groups, including alkyl, alkenyl, aryl, and acyl moieties. wikipedia.orgrsc.org A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture. wikipedia.org

The catalytic cycle of the Stille reaction involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org While effective, a significant drawback of this method is the high toxicity of the organotin compounds used. nih.gov

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions to be developed, utilizing a Grignard reagent (organomagnesium halide) and an organic halide. organic-chemistry.orgwikipedia.org This reaction can be catalyzed by either nickel or palladium complexes and is effective for creating C-C bonds between aryl, vinyl, or alkyl groups. wikipedia.org The use of readily available Grignard reagents is a significant advantage of this method. organic-chemistry.org

For this compound, a Kumada coupling would involve its reaction with a suitable Grignard reagent in the presence of a catalyst. The reaction scope includes a variety of aryl and vinyl Grignard reagents. wikipedia.org Secondary phosphine oxides have been shown to be effective ligands in the palladium-catalyzed Kumada coupling of 2-pyridyl Grignard reagents with aryl halides. researchgate.net This method has been applied to the large-scale synthesis of complex molecules, such as the hypertension drug aliskiren. wikipedia.org

The formation of carbon-nitrogen (C-N) bonds is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgmychemblog.com This reaction has largely superseded harsher, classical methods for the synthesis of aryl amines due to its broader substrate scope and greater functional group tolerance. wikipedia.org

In the context of this compound, the Buchwald-Hartwig amination allows for the direct coupling of a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles like amides and sulfonamides, to the pyridine ring. mychemblog.comacsgcipr.org The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand and a strong base. researchgate.net The choice of ligand is critical to the success of the reaction, influencing both the rate and yield of the C-N bond formation. mychemblog.com

Nucleophilic Aromatic Substitution Pathways

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNA r). This reactivity is particularly pronounced at the 2- and 4-positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comvaia.com The presence of a good leaving group, such as the bromo group at the 2-position, further enhances the propensity for SNA r reactions. Nucleophiles, such as amines, can readily displace the bromide to form 2-substituted pyridine derivatives. youtube.com The reaction is often carried out under thermal conditions to overcome the energy barrier associated with the temporary disruption of aromaticity. youtube.com

The general mechanism for nucleophilic aromatic substitution on a pyridine ring involves the attack of a nucleophile to form a tetrahedral intermediate, followed by the elimination of the leaving group to restore aromaticity. youtube.com

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridines

| Position of Attack | Stability of Intermediate | Rationale |

| C-2 | High | Negative charge delocalized onto the nitrogen atom. stackexchange.com |

| C-3 | Low | Negative charge cannot be delocalized onto the nitrogen atom. stackexchange.com |

| C-4 | High | Negative charge delocalized onto the nitrogen atom. stackexchange.comvaia.com |

Lithiation and Subsequent Quenching Reactions

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the context of this compound, the bromine atom can direct lithiation to the adjacent C-3 position using a strong base like lithium diisopropylamide (LDA). The resulting lithiated species is a potent nucleophile and can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 3-position of the pyridine ring.

Alternatively, metal-halogen exchange can occur at the C-2 position, where the bromine atom is swapped with a lithium atom. This lithiated intermediate can then react with electrophiles to introduce substituents at the 2-position, following the removal of the original bromo group.

Reactivity of the Difluoromethoxy Group at the 4-Position

The difluoromethoxy (-OCF₂H) group is a key feature of the title compound, imparting unique electronic properties and potential for specific interactions.

Stability under Diverse Reaction Conditions

The difluoromethoxy group is generally considered to be chemically robust and stable under a variety of reaction conditions. This stability is attributed to the strong carbon-fluorine bonds. It is often employed in medicinal chemistry to enhance metabolic stability. rsc.org However, the stability can be influenced by the electronic nature of the aromatic ring to which it is attached. While generally stable, the pKa of the corresponding phenol (B47542) can be lowered by the electron-withdrawing nature of the difluoromethoxy group, which could lead to increased instability under certain conditions. nih.gov

Potential for Further Functionalization or Derivatization

Direct functionalization of the difluoromethoxy group itself is challenging due to the inertness of the C-F bonds. However, its electronic influence on the pyridine ring can direct the reactivity of other positions. The electron-withdrawing nature of the -OCF₂H group further activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions.

Recent advancements in photoredox catalysis have shown promise for the late-stage introduction of difluoromethoxy groups onto aromatic systems, suggesting potential avenues for derivatization, although direct modification of an existing -OCF₂H group remains a significant hurdle. nih.gov

Hydrogen Bonding Properties and Interactions

The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor. rsc.org This capability allows for intramolecular or intermolecular hydrogen bonding, which can influence the conformation of the molecule and its interactions with biological targets. The hydrogen bond acidity of the CF₂H proton can be quantified and is a recognized factor in molecular design. rsc.org The ability to form hydrogen bonds can be crucial for the binding of a molecule to a receptor or enzyme active site. nih.gov

Pyridine Ring Functionalization and Derivatization

Beyond the reactions at the bromo and difluoromethoxy groups, the pyridine ring itself offers multiple sites for functionalization. The nitrogen atom can be N-alkylated or oxidized to the corresponding N-oxide. Pyridine N-oxides are valuable intermediates as they can facilitate electrophilic substitution at the 4-position and can also be deoxygenated to regenerate the pyridine.

Furthermore, C-H activation and functionalization at other positions on the pyridine ring, while challenging, are areas of active research. digitellinc.com Methods for the direct difluoromethylation of pyridines at the meta- and para-positions have been developed, highlighting the ongoing efforts to selectively functionalize every position of the pyridine ring. nih.gov

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.comyoutube.com This deactivation is further intensified by the presence of the electron-withdrawing bromine and difluoromethoxy groups in this compound.

Pyridine itself is less reactive than benzene (B151609) in electrophilic aromatic substitution reactions. youtube.com When substitution does occur, it typically proceeds at the 3- (or meta) position relative to the nitrogen atom. youtube.com This is because the intermediates formed by attack at the 2- or 4-positions have a resonance contributor where the nitrogen atom bears a positive charge and has an incomplete octet, which is highly unfavorable. youtube.com

Given the directing effects of the existing substituents on this compound, any potential electrophilic attack would be highly disfavored. The bromine at the 2-position and the difluoromethoxy group at the 4-position would further deactivate the ring, making electrophilic substitution reactions highly unlikely under standard conditions.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org

In the context of pyridines, the nitrogen atom itself can act as a directing group, but this can be complicated by the addition of the organometallic reagent to the C=N bond. harvard.edu However, the presence of other directing groups can enhance the efficiency and regioselectivity of the metalation.

For this compound, the difluoromethoxy group at the 4-position could potentially act as a directing group. Ethereal oxygen-containing groups are known to be effective DMGs. organic-chemistry.org This would direct the metalation to the 3- and 5-positions. However, the bromine atom at the 2-position also influences the regioselectivity. Halogen atoms can participate in halogen-metal exchange or direct metalation to their ortho position.

The interplay between the directing effects of the difluoromethoxy group and the bromine atom, as well as the inherent reactivity of the pyridine ring, would determine the outcome of a directed metalation reaction. The choice of the organolithium base and reaction conditions, such as the use of additives like TMEDA, can also significantly influence the regioselectivity of the lithiation. baranlab.org

A plausible outcome would be metalation at the C-3 position, directed by the 4-(difluoromethoxy) group. The resulting 3-lithiated species could then be quenched with an electrophile to introduce a new substituent at this position.

Table 1: Potential Directed Ortho Metalation Reactions of this compound

| Directing Group | Position of Metalation | Potential Electrophiles | Resulting Product Structure |

| 4-(Difluoromethoxy) | C-3 | Aldehydes, Ketones, CO2, Alkyl halides | 2-Bromo-3-substituted-4-(difluoromethoxy)pyridine |

| 4-(Difluoromethoxy) | C-5 | Aldehydes, Ketones, CO2, Alkyl halides | 2-Bromo-5-substituted-4-(difluoromethoxy)pyridine |

Oxidative and Reductive Transformations of the Heterocycle

The pyridine ring in this compound can undergo both oxidative and reductive transformations, although the presence of the substituents will influence the reactivity.

Oxidative Transformations:

The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group is a strong activating group for electrophilic substitution, directing incoming electrophiles to the 4-position. It also activates the 2- and 6-positions towards nucleophilic attack. In the case of this compound, oxidation to the N-oxide would likely enhance the reactivity of the 4-position towards nucleophiles, although the difluoromethoxy group is already present at this position.

Reductive Transformations:

The pyridine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel can lead to the corresponding piperidine (B6355638) derivative. However, the bromine atom at the 2-position is susceptible to hydrogenolysis (cleavage of the C-Br bond) under these conditions.

Alternatively, dissolving metal reductions, such as the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol), can be employed. The outcome of the Birch reduction on substituted pyridines can be complex and depends on the nature and position of the substituents. For this compound, this could potentially lead to a mixture of partially reduced dihydropyridine (B1217469) products.

Scaffold Hopping and Structural Analog Design

Scaffold hopping is a medicinal chemistry strategy used to identify novel molecular frameworks (scaffolds) that can mimic the biological activity of a known active compound by presenting a similar spatial arrangement of key functional groups. nih.gov This approach is valuable for discovering new intellectual property, improving physicochemical properties, or overcoming liabilities of an existing chemical series. nih.gov

Starting from this compound, a medicinal chemist could employ scaffold hopping to design new structural analogs. The core pyridine ring could be replaced with other five- or six-membered heterocyclic rings, such as pyrimidine, pyrazine, or even non-aromatic rings, while maintaining or modifying the key substituent vectors (the bromine and difluoromethoxy groups).

The goal would be to identify new scaffolds that can position the essential pharmacophoric elements in a similar orientation to achieve the desired biological activity. For example, if the bromine atom is involved in a key halogen bond and the difluoromethoxy group is important for metabolic stability and potency, the new scaffold must be able to accommodate these features in a sterically and electronically favorable manner.

Computational tools, such as virtual screening of compound libraries containing diverse scaffolds, can be employed to identify potential replacements for the pyridine core. nih.govfrontiersin.orgfrontiersin.org

Table 2: Potential Scaffold Hopping Strategies from this compound

| Original Scaffold | Potential Replacement Scaffolds | Key Pharmacophoric Features to Maintain | Potential for Novelty and Improved Properties |

| Pyridine | Pyrimidine, Pyrazine, Thiophene, Furan, Pyrrole | Halogen bonding (from Bromine), H-bond acceptor (from Nitrogen), Lipophilic/polar balance (from Difluoromethoxy) | Improved solubility, metabolic stability, and target selectivity |

Applications in Advanced Organic Synthesis and Materials Science

2-Bromo-4-(difluoromethoxy)pyridine as a Versatile Building Block

As a foundational unit, this compound serves as a key precursor for introducing the 4-(difluoromethoxy)pyridine moiety into a wide array of more complex structures. The bromine atom provides a reactive handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis due to their high efficiency, functional group tolerance, and broad applicability. wikipedia.orgthermofisher.com The presence of the difluoromethoxy group can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making it a desirable feature in medicinal chemistry and materials science.

The bromine atom at the C-2 position of the pyridine (B92270) ring is strategically positioned for a variety of substitution reactions, enabling the synthesis of highly functionalized pyridine derivatives. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this purpose. researchgate.net

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between this compound and various organoboron compounds (boronic acids or esters). This is a powerful method for synthesizing 2-aryl- or 2-vinyl-pyridines, which are common structural motifs in pharmaceuticals and organic materials. mdpi.comharvard.edu

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary or secondary amines. nih.govresearchgate.net It provides a direct route to 2-aminopyridine derivatives, which are crucial intermediates and pharmacophores in drug discovery. wikipedia.orgacsgcipr.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the bromopyridine and a terminal alkyne. wikipedia.orgorganic-chemistry.org The resulting 2-alkynylpyridine products are valuable intermediates that can be further elaborated into more complex structures, including various heterocyclic systems. jk-sci.comscirp.org

These reactions showcase the utility of this compound as a scaffold for creating diverse and complex molecular libraries.

| Coupling Reaction | Coupling Partner | Resulting Product Class | Potential Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | 2-Aryl/Vinyl-4-(difluoromethoxy)pyridine | Access to biaryl structures for pharmaceuticals and liquid crystals. |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | 2-Amino-4-(difluoromethoxy)pyridine | Key intermediates for biologically active compounds. |

| Sonogashira Coupling | Terminal Alkyne | 2-Alkynyl-4-(difluoromethoxy)pyridine | Precursors for complex heterocyclic systems and conjugated materials. |

Bipyridine and polypyridine ligands are cornerstones of coordination and supramolecular chemistry, renowned for their ability to form stable complexes with a vast range of metal ions. nih.gov Bromopyridines are standard precursors for the synthesis of these important ligand systems. researchgate.net this compound can be effectively used in established synthetic routes to create novel bipyridine ligands bearing difluoromethoxy substituents.

Common synthetic strategies include:

Ullmann Coupling: A classical method involving the reductive homocoupling of 2-bromopyridines using a metal like copper powder at elevated temperatures to yield symmetrical 2,2'-bipyridines. nih.gov

Stille Coupling: This reaction involves the palladium-catalyzed coupling of a bromopyridine with an organostannane derivative of pyridine. nih.gov

Suzuki Coupling: A widely used method that couples a bromopyridine with a pyridineboronic acid, offering high yields and excellent functional group tolerance. arkat-usa.org

The incorporation of the 4-(difluoromethoxy) group into the bipyridine scaffold can modulate the electronic properties (redox potential) and solubility of the resulting metal complexes, which is crucial for applications in catalysis, photophysics, and materials science.

| Synthetic Method | Reactants | Description |

|---|---|---|

| Ullmann Coupling | This compound | Homocoupling reaction mediated by copper, yielding a symmetrical bipyridine. |

| Stille Coupling | This compound + Pyridine-organostannane | Palladium-catalyzed cross-coupling, versatile for unsymmetrical bipyridines. |

| Suzuki Coupling | This compound + Pyridineboronic acid | Palladium-catalyzed cross-coupling with less toxic boron reagents. |

The strategic functionalization of this compound opens pathways to the construction of more elaborate, fused heterocyclic systems. These complex scaffolds are often found in natural products and medicinally important compounds. The initial substitution of the bromine atom provides a new functional group that can participate in a subsequent intramolecular cyclization reaction.

For instance, a 2-alkynylpyridine derivative, synthesized via a Sonogashira coupling, can undergo an intramolecular cyclization to form fused systems like pyrido-indoles or other related heterocycles. Similarly, introducing a group with a nucleophilic nitrogen or oxygen atom via Buchwald-Hartwig amination or related C-O coupling reactions can set the stage for cyclization onto another position of the pyridine ring or a substituent, leading to the formation of novel polycyclic aromatic systems. mdpi.com

The unique electronic and physical properties imparted by the difluoromethoxy group make this compound an attractive building block for advanced materials and polymer architectures. researchgate.net Pyridine-containing polymers are of interest for their potential applications in electronics, sensing, and catalysis due to the coordination ability and electron-deficient nature of the pyridine ring. mdpi.com

To incorporate this building block into a polymer, this compound can first be converted into a polymerizable monomer. This can be achieved by, for example, using a Suzuki or Stille coupling to introduce a vinyl or styrenyl group at the 2-position. The resulting monomer, 2-vinyl-4-(difluoromethoxy)pyridine, could then be subjected to radical or controlled polymerization methods to yield a well-defined polymer.

The presence of the difluoromethoxy groups along the polymer backbone would be expected to enhance thermal stability, modify solubility, and alter the dielectric properties of the material. Such polymers could find applications as specialty plastics, dielectric materials in microelectronics, or as functional coatings.

Role in Medicinal Chemistry and Agrochemical Discovery

Design and Synthesis of Bioactive Analogs Containing the Difluoromethoxy Pyridine (B92270) Scaffold

The 2-bromo-4-(difluoromethoxy)pyridine scaffold is a valuable starting point for the creation of more complex molecules with desired biological activities. The presence of both a halogen and a difluoromethoxy group on the pyridine ring allows for a dual approach to molecular modification.

This compound is a crucial intermediate in the synthesis of a variety of compounds due to the reactivity of the bromine atom at the 2-position of the pyridine ring. This bromine atom can be readily displaced or used in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide range of substituents and build more complex molecular architectures. For instance, similar 2-bromopyridine (B144113) derivatives are used to synthesize 2,2'-bipyridine (B1663995) ligands and other complex molecules through such coupling reactions. ossila.com This strategic placement allows for the late-stage functionalization of the pyridine core, a key advantage in the rapid generation of analogs for biological screening. princeton.edu The pyridine ring itself is a significant scaffold in agrochemicals and pharmaceuticals, known to be present in numerous fungicides, insecticides, and herbicides. nih.govresearchgate.net

The difluoromethoxy (–OCHF2) group is increasingly recognized as a valuable bioisostere in drug design. researchgate.netacs.orgsci-hub.se Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing a specific functional group with a bioisostere can help to fine-tune a molecule's properties to enhance its efficacy, selectivity, and pharmacokinetic profile. nih.gov The –OCHF2 group, in particular, offers a unique combination of properties that make it an attractive replacement for other common functional groups. researchgate.netnih.gov

The difluoromethyl group is considered a bioisostere of hydroxyl (–OH) and thiol (–SH) groups. researchgate.netacs.orgh1.co While it is larger than a hydroxyl group, it can mimic some of its hydrogen bonding capabilities. hyphadiscovery.comresearchgate.net The C-H bond in the –OCHF2 group is polarized, allowing it to act as a hydrogen bond donor, a property it shares with –OH and –SH groups. researchgate.netacs.org However, the strength of this interaction is more comparable to that of thiophenol and amine groups rather than the stronger hydrogen bonds formed by hydroxyl groups. acs.orgh1.co This allows for the modulation of binding interactions with biological targets. Furthermore, the –OCHF2 group is metabolically more stable than –OH and –SH groups, which are prone to oxidation. researchgate.netnih.gov

| Functional Group | Hydrogen Bond Donor/Acceptor | Relative Size | Metabolic Stability |

|---|---|---|---|

| –OH | Donor and Acceptor | Small | Prone to oxidation |

| –SH | Weak Donor | Larger than OH | Prone to oxidation |

| –OCHF2 | Weak Donor | Larger than OH and SH | Metabolically stable |

A key advantage of using the difluoromethoxy group is its ability to modulate lipophilicity, a critical parameter influencing a drug's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). researchgate.netnih.gov Replacing a hydroxyl group with a difluoromethoxy group generally increases lipophilicity, which can lead to improved membrane permeability and bioavailability. informahealthcare.comnih.gov The –OCHF2 group is less lipophilic than the related trifluoromethoxy (–OCF3) group, offering a more nuanced way to adjust this property. informahealthcare.com This modification can also enhance metabolic stability by blocking sites susceptible to enzymatic degradation, potentially leading to a longer half-life and improved efficacy. mdpi.com The introduction of fluorinated groups like –OCHF2 can significantly impact a molecule's ADMET properties, making it a valuable tool for drug optimization. nih.govfrontiersin.org

| Property | Effect of Replacing –OH with –OCHF2 | Pharmacokinetic Implication |

|---|---|---|

| Lipophilicity (logP) | Increase | Improved membrane permeability and absorption. researchgate.netinformahealthcare.com |

| Metabolic Stability | Increase | Reduced enzymatic degradation, longer half-life. mdpi.com |

| Hydrogen Bonding | Acts as a weak H-bond donor | Altered binding affinity to target proteins. researchgate.netacs.org |

| Bioavailability | Potential Increase | Enhanced absorption and stability can lead to higher bioavailability. nih.govmdpi.com |

Bioisosteric Replacement Studies Utilizing the –OCHF2 Group

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies explore how modifications to this core scaffold affect the resulting molecule's efficacy and selectivity. nih.govnih.gov

Elucidation of Key Structural Features for Biological Activity

The pyridine ring is a fundamental scaffold in the development of pharmaceuticals and agrochemicals due to its presence in numerous natural products and its versatile chemical properties. ijpras.comnih.gov The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the ring. For instance, the introduction of fluorine-containing groups, such as the difluoromethoxy group (-OCHF2), is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The difluoromethoxy group can act as a bioisostere for other functional groups, potentially improving the pharmacokinetic profile of a compound.

In the context of insecticidal activity, studies on related trifluoromethyl pyridine derivatives have shown that the presence of electron-withdrawing groups on the molecule can enhance efficacy. nih.govrsc.org A quantitative structure-activity relationship (QSAR) study on a series of trifluoromethyl pyridine derivatives revealed that electron-withdrawing substituents at specific positions on an associated benzene (B151609) ring could bolster insecticidal activity. nih.govresearchgate.net This suggests that the electronic properties conferred by substituents are critical determinants of biological function. The bromine atom at the 2-position and the difluoromethoxy group at the 4-position of "this compound" are both electron-withdrawing, a feature that is often correlated with enhanced biological activity in various contexts.

Development of New Therapeutic Agents and Agrochemicals

The "this compound" scaffold is a valuable building block for the synthesis of novel compounds with potential applications in therapy and agriculture. The bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse structural motifs to explore and optimize biological activity.

The pyridine framework is a cornerstone of many modern insecticides, including the neonicotinoids. researchgate.net Research into new pyridine-based insecticides is ongoing, with a focus on developing compounds with high efficacy and improved safety profiles. Studies on various pyridine derivatives have demonstrated significant insecticidal potential. For example, a series of novel trifluoromethyl pyridine derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety exhibited potent insecticidal activity against agricultural pests like Mythimna separata (armyworm) and Plutella xylostella (diamondback moth). nih.govrsc.org

Several compounds in this series showed 100% mortality at a concentration of 500 mg/L, with some maintaining high efficacy at 250 mg/L. nih.govrsc.org Specifically, compounds designated as E18 and E27 displayed LC50 values of 38.5 and 30.8 mg/L, respectively, against M. separata, comparable to the commercial insecticide avermectin. nih.govresearchgate.net The structure-activity relationship (SAR) analysis from this research indicated that introducing electron-withdrawing groups generally increased insecticidal potency. nih.gov This principle suggests that derivatives of "this compound," which contains two electron-withdrawing substituents, could be promising candidates for new insecticidal agents. Further research has also highlighted other pyridine derivatives with significant activity against pests like Aphis gossypii (cotton aphid). nih.gov

| Compound Series | Target Pest(s) | Key Finding(s) | Reference |

|---|---|---|---|

| Trifluoromethyl pyridine-1,3,4-oxadiazoles | Mythimna separata, Plutella xylostella | Compounds E18 and E27 showed LC50 values of 38.5 and 30.8 mg/L against M. separata. | nih.gov, researchgate.net |

| Thienylpyridines | Aphis gossypii | Compounds were evaluated for activity against nymphs and adults. | nih.gov |

| General Pyridine Derivatives | Aphis craccivora (Cowpea aphid) | Compound 8 was identified as the most potent in a tested series. | researchgate.net |

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and pyridine derivatives are a significant area of investigation. nih.govresearchgate.net Various classes of pyridine-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activity. nih.govbohrium.com

Research has shown that pyridine derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.gov For instance, certain dodecanoic acid derivatives of aminopyridines were found to possess good activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and the fungus Aspergillus niger. nih.gov In another study, newly synthesized pyridine and thienopyridine derivatives showed strong antimicrobial effects against E. coli, Bacillus mycoides, and Candida albicans. researchgate.net The structure-activity relationships in these compounds are complex, but the pyridine core is clearly a viable starting point for the development of novel antimicrobials. The incorporation of different functional groups, guided by molecular modeling and SAR studies, continues to yield compounds with potent antimicrobial properties. bohrium.com

| Compound Class | Target Microorganisms | Notable Activity | Reference |

|---|---|---|---|

| Dodecanoic acid pyridine derivatives | B. subtilis, S. aureus, E. coli, A. niger | Showed good antibacterial and antifungal activity. | nih.gov |

| Pyridine and Thienopyridine derivatives | E. coli, B. mycoides, C. albicans | Demonstrated good to strong antimicrobial activity. | researchgate.net |

| Pyridine-based organic salts | S. aureus, E. coli | Compound 66 showed the best antibacterial activity with MIC values of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli at 100 μg/mL. | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria (e.g., S. aureus) | Efficacy comparable to linezolid; compound 48d showed prolonged resistance stability. | nih.gov |

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics. nih.gov Pyridine derivatives have emerged as a promising class of compounds in the search for new anti-TB drugs.

Specifically, 2,4-disubstituted pyridine derivatives have been identified as effective agents against M. tuberculosis. nih.govfrontiersin.org A study on 4-substituted picolinohydrazonamides, which are 2,4-disubstituted pyridines, revealed potent in vitro antimycobacterial activity at concentrations below 1 µg/mL. nih.govfrontiersin.org Two compounds from this class, designated 11 and 15, demonstrated significant bactericidal activity against M. tuberculosis located within human macrophages and also against biofilm-forming tubercle bacilli. nih.govfrontiersin.org Subsequent investigation into the mechanism of resistance to compound 11 pointed towards mutations in the mmpR5 gene, which regulates an efflux pump, suggesting a specific mode of action. nih.govfrontiersin.org These findings underscore the potential of the 2,4-disubstituted pyridine scaffold, as seen in "this compound," as a template for designing novel anti-TB agents.

Beyond antimicrobial and insecticidal applications, pyridine derivatives are being explored for a wide range of other pharmacological activities, including as inhibitors of key enzymes in signaling pathways, such as receptor tyrosine kinases. These enzymes are often dysregulated in diseases like cancer, making them important therapeutic targets.

A study focused on developing dual inhibitors for c-Met and VEGFR-2, two receptor tyrosine kinases implicated in cancer progression, utilized a 2,4-disubstituted pyridine core. nih.gov Specifically, a series of 2-substituted-4-(2-fluorophenoxy) pyridine derivatives bearing a pyrazolone (B3327878) moiety were synthesized and evaluated. nih.gov Several of these compounds showed potent inhibition of both receptors. Compound 12d from this series was particularly promising, with IC50 values of 0.11 µM for c-Met and 0.19 µM for VEGFR-2. nih.gov This demonstrates that the 2,4-disubstituted pyridine skeleton, which is the core structure of "this compound," can be effectively utilized as a scaffold for designing potent receptor antagonists for applications in oncology.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

While 2-Bromo-4-(difluoromethoxy)pyridine is commercially available, future research will likely focus on the development of more efficient, scalable, and sustainable synthetic routes. Current syntheses may rely on multi-step processes that can be resource-intensive. Future endeavors could explore:

Late-Stage Functionalization: Developing methods for the direct introduction of the difluoromethoxy group onto a pre-functionalized 2-bromopyridine (B144113) core could streamline synthesis and allow for rapid access to a variety of analogues.

Flow Chemistry Approaches: The use of continuous flow reactors could offer improved control over reaction parameters, enhance safety for potentially hazardous reactions, and facilitate easier scale-up of production.

Biocatalytic Methods: The exploration of enzymatic transformations could provide highly selective and environmentally benign alternatives to traditional chemical methods for the synthesis of this compound and its derivatives.

Expanded Reactivity Studies of the Bromine and Difluoromethoxy Moieties

The reactivity of both the bromine atom and the difluoromethoxy group on the pyridine (B92270) ring presents significant opportunities for further investigation.

Bromine Moiety: The bromine atom at the 2-position is amenable to a wide range of cross-coupling reactions, serving as a handle for the introduction of various substituents. Future research is expected to focus on:

Advanced Cross-Coupling Reactions: While Suzuki and Stille couplings are common, there is room to explore a broader range of modern cross-coupling methodologies, such as Buchwald-Hartwig amination, Sonogashira coupling, and C-H activation, to further diversify the accessible chemical space. For instance, the Sonogashira coupling of 2-bromo-4-fluoropyridine (B1291336) has been used to synthesize bis(pyridine) ligands. ossila.com The nitrogen atom in 2-bromopyridine can influence its reactivity in cross-coupling reactions, typically making it more reactive towards oxidative addition compared to bromobenzene. researchgate.net

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel transformations of the C-Br bond under mild conditions, opening up new avenues for functionalization.

Difluoromethoxy Moiety: The -OCF2H group is an increasingly important substituent in medicinal and agrochemical chemistry due to its unique electronic properties and its ability to act as a bioisostere for other functional groups. Future studies will likely investigate:

Modulation of Physicochemical Properties: Detailed studies on how the difluoromethoxy group in this specific isomeric arrangement influences key drug-like properties such as lipophilicity, metabolic stability, and pKa will be crucial for its rational application in drug design.

Hydrogen Bonding Interactions: The hydrogen atom of the difluoromethoxy group can participate in non-traditional hydrogen bonding, which could be exploited in the design of targeted inhibitors.

Diversification of Applications in Complex Molecule Synthesis

As a versatile building block, this compound is poised for expanded use in the synthesis of complex and high-value molecules. Its application as an intermediate for the preparation of bioactive compounds is a key area of interest. nih.gov Future research will likely see its incorporation into a wider array of molecular scaffolds for various applications. The presence of multiple functional groups allows for facile synthesis of more complex structures. ossila.com

Advanced Studies in Medicinal Chemistry and Agrochemical Development

The unique properties conferred by the difluoromethoxy group make this pyridine derivative an attractive scaffold for the development of new pharmaceuticals and agrochemicals.

Medicinal Chemistry: The difluoromethoxy group can serve as a lipophilic hydrogen bond donor and can improve metabolic stability, making it a valuable moiety in drug discovery. Future work will likely involve the synthesis and biological evaluation of libraries of compounds derived from this compound to identify new therapeutic agents. The trifluoromethyl- and difluoromethyl-substituted pyridines are key structural motifs in active pharmaceutical ingredients. nih.gov

Agrochemicals: Fluorinated compounds play a significant role in modern agrochemicals. Research is expected to explore the potential of derivatives of this compound as novel herbicides, fungicides, and insecticides. For example, the 4-trifluoromethyl-substituted pyridine moiety is found in the commercialized agrochemicals flonicamid (B1672840) and pyroxsulam. nih.gov

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work will be pivotal in guiding the future research of this compound.

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of the molecule, understand its electronic properties, and model its interactions with biological targets. This can help in prioritizing synthetic targets and designing more effective molecules.

In Silico Screening: Virtual screening of libraries of virtual compounds derived from this compound against various biological targets can accelerate the discovery of new lead compounds in drug and agrochemical development.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis, medicinal chemistry, and materials science, leading to the development of novel molecules with enhanced properties and functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.